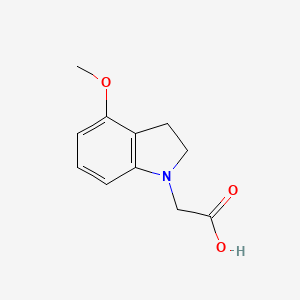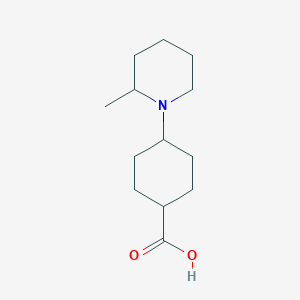
Acide 2,4-difluoro-5-iodo-benzoïque, ester tert-butylique
Vue d'ensemble
Description
“2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester” is a chemical compound with the molecular formula C11H11F2IO2 . It has a molecular weight of 340.11 .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester” consists of a benzoic acid core with two fluorine atoms and one iodine atom attached to the benzene ring, and a tert-butyl ester group attached to the carboxylic acid .Physical And Chemical Properties Analysis
This compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.66, indicating its lipophilicity . It is soluble, with a solubility of 0.0862 mg/ml .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé est utilisé comme élément constitutif pour la synthèse de divers agents pharmaceutiques. Sa capacité à subir des réactions faciles en raison de la présence du groupe ester en fait un précurseur précieux dans le développement de nouveaux médicaments. Par exemple, il peut être utilisé dans la synthèse d'inhibiteurs potentiels pour les enzymes ou les récepteurs en fournissant un cycle aromatique fluoré, ce qui est souvent bénéfique pour l'affinité de liaison et la sélectivité .
Agriculture
L'« acide 2,4-difluoro-5-iodo-benzoïque, ester tert-butylique » peut servir d'intermédiaire dans la synthèse d'agrochimiques. Les atomes de fluor peuvent contribuer à la création d'herbicides et de pesticides à activité et durabilité accrues, car les composés fluorés présentent souvent une activité biologique et une stabilité métabolique améliorées .
Science des matériaux
Dans le domaine de la science des matériaux, les dérivés de ce composé pourraient être utilisés dans la conception de nouveaux polymères ou revêtements. L'atome d'iode en particulier peut être un site réactif pour une fonctionnalisation supplémentaire, conduisant à des matériaux aux propriétés spécifiques telles que la stabilité thermique ou des caractéristiques optiques uniques .
Science de l'environnement
Cet ester peut être impliqué dans la recherche en science de l'environnement, en particulier dans l'étude de l'impact des composés organiques fluorés sur l'environnement. Ses produits de dégradation et leur interaction avec divers facteurs environnementaux peuvent faire l'objet d'une étude pour comprendre et atténuer la pollution potentielle .
Chimie analytique
Les chimistes analytiques peuvent utiliser « l'this compound » comme étalon ou réactif dans les méthodes chromatographiques ou la spectroscopie. Sa structure chimique distincte permet son utilisation dans le développement de méthodes pour détecter, quantifier ou isoler des composés spécifiques dans des mélanges complexes .
Biochimie
En biochimie, le composé peut être utilisé pour étudier l'interaction entre les petites molécules et les macromolécules biologiques. L'atome d'iode peut être utilisé pour la cristallographie aux rayons X afin de déterminer la structure des protéines lorsqu'elles sont liées à ce composé, ce qui contribue à la compréhension des interactions moléculaires au niveau atomique .
Pharmacologie
La recherche pharmacologique pourrait explorer l'utilisation de ce composé dans les systèmes d'administration de médicaments. Sa structure chimique pourrait être modifiée pour créer des promédicaments ou pour améliorer la solubilité et la perméabilité des ingrédients pharmaceutiques actifs, améliorant ainsi leurs profils pharmacocinétiques .
Génie chimique
En génie chimique, « l'this compound » pourrait être étudié pour son rôle en chimie de procédé. Il peut être utilisé dans l'optimisation des voies de synthèse pour la production à l'échelle industrielle de molécules organiques complexes, en mettant l'accent sur l'efficacité et la durabilité .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.
Cellular Effects
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.
Transport and Distribution
The transport and distribution of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.
Subcellular Localization
The subcellular localization of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.
Propriétés
IUPAC Name |
tert-butyl 2,4-difluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEUCTAPTPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189968 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445862-86-1 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)




